molecular formula C13H20ClNO B13255649 3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride

3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B13255649
M. Wt: 241.76 g/mol
InChI Key: FVQATZURTOFMKN-UHFFFAOYSA-N
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Description

The compound 3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride is a synthetic bicyclic amine derivative featuring a fused 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a (5-methylfuran-2-yl)methyl group. This structure shares similarities with tropane alkaloids (e.g., cocaine) and other synthetic ligands targeting neurotransmitter receptors.

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

3-[(5-methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-9-2-5-13(15-9)8-10-6-11-3-4-12(7-10)14-11;/h2,5,10-12,14H,3-4,6-8H2,1H3;1H

InChI Key

FVQATZURTOFMKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CC2CC3CCC(C2)N3.Cl

Origin of Product

United States

Preparation Methods

Enantioselective and Stereoselective Approaches

The core structure of 8-azabicyclo[3.2.1]octane is central to many natural products and pharmacologically active compounds, including tropane alkaloids. Its stereocontrolled synthesis has been extensively studied, with recent advances focusing on enantioselective cycloaddition reactions.

  • Intramolecular Diels-Alder Reaction of Furan Dienes (IMDAF):
    This method involves the intramolecular cycloaddition of a furan-based precursor to form the bicyclic system with high regio- and stereoselectivity. Short tethers (≤4 atoms) favor the formation of trans-fused, exo-positioned products, which are precursors for further functionalization. The reaction's stereochemistry is confirmed via NMR coupling constants and X-ray crystallography, demonstrating a preference for thermodynamically stable trans-fused products.

  • Asymmetric Catalytic Reactions:
    Enantioselective catalysis, such as bifunctional iminophosphorane catalysis, has been employed to generate enantiomerically pure bicyclic scaffolds with high stereocontrol. These methods are crucial for synthesizing biologically active enantiomeric compounds.

Key Reagents and Conditions

Method Reagents Conditions Yield Reference
IMDAF Furan derivatives with tethered dienes Mild heating (80°C), polar solvents High regio- and stereoselectivity ,
Enantioselective catalysis Bifunctional iminophosphorane Room temperature, inert atmosphere Up to 90% ee

Functionalization with 5-Methylfuran-2-ylmethyl Group

Formation of the Furan-Substituted Intermediate

The key step involves attaching the 5-methylfuran-2-ylmethyl moiety to the bicyclic core. This is typically achieved through nucleophilic substitution or alkylation reactions on suitable precursors.

  • Preparation of 5-Methylfuran-2-ylmethyl Derivatives:
    The furan derivative can be synthesized via methylation of furan-2-carboxaldehyde or furan-2-methanol, followed by oxidation to form the methylfuran-2-ylmethyl group.

  • Coupling to the Bicyclic Core:
    The nucleophilic nitrogen or a suitable leaving group on the core can be alkylated with the furan derivative under basic conditions (e.g., potassium carbonate in acetonitrile) at ambient temperature, ensuring regioselectivity and minimizing side reactions.

Reaction Conditions and Optimization

Step Reagents Conditions Notes Reference
Alkylation 5-Methylfuran-2-ylmethyl halide or sulfonate Potassium carbonate, acetonitrile, room temperature Mild, high regioselectivity
Oxidation (if needed) DDQ or manganese dioxide Reflux To achieve desired oxidation state

Final Salt Formation: Hydrochloride

After successful attachment of the heteroaryl methyl group, the free base is converted into its hydrochloride salt for enhanced stability and solubility.

  • Procedure:
    The free amine is dissolved in anhydrous ethanol or methanol, and an excess of hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added dropwise at low temperature (0°C). The mixture is stirred until salt formation is complete, then concentrated and dried under vacuum.
Reagents Conditions Yield Notes Reference
HCl gas or HCl solution 0°C, stirring Quantitative Ensures complete salt formation

Summary of the Synthesis Pathway

Step Description Key Reagents Conditions References
1 Construction of the bicyclic core Furan derivatives, dienes Mild heating, stereoselective catalysis ,
2 Functionalization with 5-methylfuran-2-ylmethyl Alkyl halide, base Room temperature, nucleophilic substitution
3 Salt formation Hydrochloric acid 0°C, stirring

Additional Considerations and Research Findings

  • Reaction Optimization:
    The stereoselectivity and yield of each step depend heavily on solvent choice, temperature, and the presence of chiral auxiliaries or catalysts. For example, polar solvents like acetonitrile facilitate cycloaddition reactions, while non-polar solvents may favor alkylation steps.

  • Yield Data:
    Reported yields for the key steps range from 70% to over 90%, with enantioselective reactions achieving enantiomeric excesses exceeding 90%. The overall yield depends on the efficiency of each individual step and purification process.

  • Research Trends: Recent advances focus on asymmetric catalysis to improve stereocontrol, as well as green chemistry approaches to reduce solvent and reagent waste.

Chemical Reactions Analysis

Types of Reactions

3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different bicyclic structures.

    Substitution: Various substituents can be introduced into the bicyclic framework through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield various reduced bicyclic compounds.

Scientific Research Applications

3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including analgesic and anti-inflammatory responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Bicyclic Framework

The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a common structural motif in neuroactive compounds. Key derivatives include:

Compound Name Substituent at Position 3 Pharmacological Target/Activity CAS Number Reference
Cocaine Hydrochloride Benzoyloxy group Dopamine reuptake inhibitor 53-21-4
RTI-336 4-Chlorophenyl and isoxazolyl groups Cocaine analog (addiction research) 204069-50-1
3-[(2-Methoxyphenyl)sulfanyl] derivative 2-Methoxyphenylsulfanyl Unknown (structural analog) 1955499-68-9
Target Compound (5-Methylfuran-2-yl)methyl Not explicitly reported (inferred) N/A -

Key Observations :

  • Cocaine (benzoyloxy substituent) is a potent stimulant targeting dopamine transporters .
  • RTI-336 incorporates a 4-chlorophenyl and isoxazolyl group, enhancing selectivity for monoamine transporters over cocaine’s promiscuity .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity
  • Cocaine: Binds to dopamine, serotonin, and norepinephrine transporters with IC50 values in the nM range .
  • RTI-336 : Shows higher selectivity for serotonin transporters (SERT) over dopamine (DAT), reducing abuse liability .
  • Target Compound : The (5-methylfuran-2-yl)methyl group may confer affinity for opioid or chemokine receptors, as seen in bivalent ligands targeting μ-opioid receptor (MOR) and CCR5 .
Physicochemical Properties
Property Target Compound (Inferred) Cocaine Hydrochloride RTI-336
Molecular Weight (g/mol) ~285 (estimated) 339.8 429.38
LogP (Lipophilicity) Moderate (furan group) 2.3 4.1
Solubility Likely polar (HCl salt) Highly soluble Moderate in DMSO

Notes:

  • The furan group in the target compound may enhance aqueous solubility compared to purely aromatic substituents.
  • RTI-336’s higher molecular weight and lipophilicity correlate with prolonged receptor occupancy .

Biological Activity

3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound is characterized by a furan moiety and an azabicyclo framework, which may enhance its interaction with biological targets, particularly neurotransmitter receptors.

Chemical Structure and Properties

The molecular formula of this compound is C13H20ClNOC_{13}H_{20}ClNO, with a molecular weight of approximately 241.76 g/mol. The compound's structure integrates a five-membered furan ring substituted at the 5-position with a methyl group, linked to the bicyclic azabicyclo[3.2.1]octane system through a methylene bridge.

PropertyValue
Common NameThis compound
CAS Number1824050-14-7
Molecular FormulaC13H20ClNOC_{13}H_{20}ClNO
Molecular Weight241.76 g/mol

Biological Activity

The biological activity of this compound is primarily associated with its potential as a pharmacological agent . Compounds with similar structures have been identified as monoamine neurotransmitter reuptake inhibitors , which are crucial in the treatment of various neuropsychiatric disorders such as depression and anxiety.

Research indicates that the unique combination of the furan moiety and the bicyclic nitrogen-containing framework may enhance binding affinity to neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction is essential for modulating neurotransmitter levels in the brain, thereby influencing mood and cognitive functions.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of compounds related to this compound:

  • Neurotransmitter Receptor Binding Studies :
    • A study indicated that derivatives of azabicyclo[3.2.1]octane exhibit significant binding affinity for serotonin and dopamine receptors, suggesting potential antidepressant and anxiolytic effects .
  • Structure-Activity Relationship (SAR) Analysis :
    • Research on related pyrazole azabicyclo[3.2.1]octanes highlighted the importance of specific structural modifications in enhancing inhibitory activity against various targets, including N-acylated amino acid amidohydrolase (NAAA) . This suggests that similar modifications could be beneficial for optimizing the biological activity of this compound.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is helpful to compare it with other structurally similar compounds:

Compound NameStructure TypeNotable Properties
8-Azabicyclo[3.2.1]octan (Tropane)Bicyclic amineKnown for anticholinergic effects
8-Methyl-8-azabicyclo[3.2.1]octanBicyclic amineExhibits significant biological activity related to neurotransmitter modulation
5-MethylfuranFuran derivativeExhibits diverse biological activities; used in organic synthesis

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